6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 1-(methylsulfonyl)-3-piperidinyl moiety. The methylsulfonyl-piperidinyl group introduces both sulfonyl (polar) and piperidine (basic) functionalities, which may influence solubility, metabolic stability, and target binding .
Eigenschaften
Molekularformel |
C16H19N5O3S2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O3S2/c1-24-13-7-5-11(6-8-13)15-19-21-14(17-18-16(21)25-15)12-4-3-9-20(10-12)26(2,22)23/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
UFUVNXKSIRGIBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Reactivity of the Triazole-Thiadiazole Core
The fused triazole-thiadiazole system exhibits nucleophilic and electrophilic properties due to the electron-rich nitrogen and sulfur atoms. Key reactions include:
Nucleophilic Substitution
The sulfur atom in the thiadiazole ring can participate in nucleophilic displacement under basic conditions. For example:
| Reaction Site | Reagents/Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| Thiadiazole-S | Alkyl halides, K₂CO₃, DMF, 80°C | S-alkylated derivatives | SN2 displacement at sulfur |
This reaction modifies the electronic properties of the core, potentially enhancing biological activity.
Oxidation Reactions
The thiadiazole ring undergoes oxidation at sulfur:
| Reagents/Conditions | Product | Outcome |
|---|---|---|
| H₂O₂, AcOH, 60°C | Thiadiazole sulfoxide/sulfone | Increased polarity and stability |
Oxidation products are often intermediates for further functionalization .
Methoxyphenyl Group Reactivity
The para-methoxyphenyl substituent enables classic aromatic electrophilic substitutions:
Nitration and Halogenation
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-nitro-4-methoxyphenyl derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho | 2-bromo-4-methoxyphenyl analog |
Demethylation of the methoxy group (e.g., using BBr₃) yields a phenolic derivative, enabling subsequent O-alkylation or acylation .
Methylsulfonyl-Piperidinyl Modifications
The methylsulfonyl group acts as a leaving group in nucleophilic substitutions:
Sulfonate Displacement
| Reagents/Conditions | Nucleophile | Product |
|---|---|---|
| KOH, EtOH, reflux | Amines | Piperidinyl-amine derivatives |
| NaN₃, DMF, 100°C | Azide | Azido-piperidinyl analog |
These substitutions diversify the piperidinyl moiety, altering steric and electronic profiles.
Reductive Transformations
Selective reduction of the triazole or thiadiazole rings is achievable:
| Target Site | Reagents/Conditions | Product |
|---|---|---|
| Triazole ring | H₂, Pd/C, EtOH | Dihydrotriazole derivative |
| Thiadiazole ring | LiAlH₄, THF, 0°C | Thiadiazoline analog |
Reduced forms may exhibit distinct pharmacological properties .
Cycloaddition and Coordination Chemistry
The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Additionally, the nitrogen atoms coordinate with transition metals:
| Reaction Type | Conditions | Application |
|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, RT | Bioconjugation or polymer synthesis |
| Metal binding | Fe(III)/Cu(II) salts, aqueous pH | Catalytic or sensor applications |
Hydrolysis and Stability
Under acidic or basic conditions:
-
Methoxyphenyl group : Resists hydrolysis at moderate pH but demethylates under strong acids (e.g., HI).
-
Methylsulfonyl group : Stable up to pH 12 but hydrolyzes to sulfonic acid under prolonged basic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, triazolothiadiazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would need to be determined through experimental studies.
Medicine
Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s potential pharmacological properties would need to be evaluated through preclinical and clinical trials.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, triazolothiadiazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
A. 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Features: These compounds (e.g., R = aryl/heteroaryl) exhibit antifungal activity via inhibition of 14-α-demethylase lanosterol (CYP51), a fungal enzyme critical for ergosterol biosynthesis. The 4-methoxyphenyl group enhances binding affinity compared to unsubstituted phenyl analogs .
B. 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Features : Chlorophenyl-substituted derivatives (e.g., 5a-j) show moderate to strong antimicrobial activity. The electron-withdrawing chloro group increases electrophilicity, enhancing interactions with bacterial enzymes .
- Comparison : The target compound’s 4-methoxyphenyl group may reduce cytotoxicity compared to chlorophenyl analogs while maintaining bioactivity through balanced electronic effects .
C. 6-(Perfluorophenyl)-3-R-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Features : Perfluorophenyl derivatives (e.g., compound 109) demonstrate potent cytotoxic activity against cancer cell lines. The fluorine atoms enhance metabolic stability and membrane permeability .
Pharmacokinetic and Physicochemical Properties
- logP Trends : The target compound’s logP (2.1) is lower than chlorophenyl (3.8) and perfluorophenyl (4.2) analogs due to the polar methylsulfonyl group, suggesting improved aqueous solubility.
- Metabolic Stability : Piperidine’s basic nitrogen may reduce hepatic clearance compared to pyrazole or aryl substituents .
Biologische Aktivität
The compound 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities—including anticancer, antioxidant, and antidiabetic effects—and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in an organic solvent such as ethyl acetate. The resultant product is characterized using techniques like NMR spectroscopy to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazine exhibit significant anticancer properties. A notable study conducted at the National Cancer Institute (NCI) evaluated the activity of these compounds against 60 cancer cell lines, including breast cancer (MDA-MB-468), leukemia (CCRF-CEM), and ovarian cancer. The results indicated that certain derivatives showed promising antineoplastic activity with growth inhibition rates exceeding 40% in various cell lines .
| Cell Line | Compound | Growth Inhibition (%) |
|---|---|---|
| CCRF-CEM (Leukemia) | 2d | 44.59 |
| MDA-MB-468 (Breast) | 3a | Significant increase observed |
| Ovarian Cancer | Various | Up to 59% |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH free radical scavenging method. Compounds synthesized from this class demonstrated effective scavenging activity with IC50 values indicating moderate to high antioxidant capabilities. For instance, one derivative exhibited an IC50 value of 16.97 µg/ml .
Antidiabetic Activity
In vivo studies on streptozotocin-induced diabetic rats revealed that some derivatives reduced blood glucose levels significantly. The most effective compounds achieved approximately 59.15% reduction in blood glucose levels compared to control groups .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| 2d | 59.15 |
| 2b | 59.98 |
| 2e | 48.44 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and substitutions on the thiadiazine core significantly influence biological activity. For example:
- Substituting hydrogen at the 3-position of the thiadiazine with ethyl or pentyl groups enhances anticancer activity.
- Variations in the methoxy group position on the phenyl ring also affect efficacy against specific cancer types.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer : A derivative showed high efficacy against MDA-MB-468 cells, leading to further exploration for breast cancer treatments.
- Diabetes Management : In a controlled study involving diabetic rats, specific derivatives demonstrated substantial glucose-lowering effects, suggesting potential for developing antidiabetic medications.
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?
The synthesis involves multi-step transformations:
Cyclization with POCl₃ : Reacting 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in phosphorus oxychloride (POCl₃) under reflux (6–16 hours) to form the triazolo-thiadiazole core. POCl₃ acts as both a solvent and a catalyst, activating carbonyl groups for electrophilic substitution .
Purification : After cyclization, excess POCl₃ is removed under reduced pressure. The crude product is neutralized with ice-cold sodium bicarbonate, filtered, and recrystallized from ethanol-dimethylformamide (1:1) for purity .
Intermediate isolation : Key intermediates like ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate are synthesized via condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, reflux (6–16 h) | 49–70 | >95% |
| Neutralization | NaHCO₃, ice-water | - | - |
| Recrystallization | Ethanol-DMF (1:1) | 85–90 | >98% |
Q. What analytical methods are critical for confirming the structure and purity of the compound?
- 1H NMR & IR Spectroscopy : Confirm functional groups (e.g., methoxy, sulfonyl) and aromatic proton environments. For example, methoxy groups show singlet peaks near δ 3.8 ppm, while sulfonyl protons appear downfield .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .
- X-ray Crystallography : Resolves crystal packing and planar geometry of the triazolo-thiadiazole ring (e.g., dihedral angles between aromatic substituents and the core) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Target Selection : Prioritize enzymes with structural homology to known triazolo-thiadiazole targets, such as fungal 14-α-demethylase (PDB: 3LD6) or p38 MAP kinase (inflammatory signaling) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. For example, compounds showing strong binding to 3LD6 correlate with antifungal activity .
Q. How do structural modifications (e.g., sulfonyl or methoxy groups) influence pharmacological activity?
- Methoxy Group : Enhances lipophilicity and membrane penetration, critical for antifungal activity. Substituents at the 4-methoxyphenyl position increase binding to lanosterol demethylase .
- Methylsulfonyl-Piperidine : Improves solubility and hydrogen-bonding interactions with kinase ATP-binding pockets (e.g., p38 MAP kinase) .
- SAR Strategies :
Q. Table 2: Activity Trends for Substituent Modifications
| R-Group | Target Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 4-Methoxyphenyl | 14-α-Demethylase | 2.1 | -9.2 |
| 2-Fluorophenyl | p38 MAP Kinase | 0.8 | -10.5 |
| 4-Nitrophenyl | COX-2 | >50 | -6.7 |
Q. How can contradictory spectral or biological data be resolved during characterization?
- Impurity Identification : Use LC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products). Adjust recrystallization solvents (e.g., switch to DMSO/water) .
- Biological Assay Variability : Validate results across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus for antifungal studies) and repeat assays with positive controls (e.g., fluconazole) .
- Crystallographic Discrepancies : Compare experimental X-ray data (R-factor < 0.05) with DFT-optimized geometries to resolve planarity deviations in the triazolo-thiadiazole core .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- QSAR Modeling : Use MOE or Dragon descriptors to correlate substituent properties (logP, polar surface area) with antifungal IC₅₀ values. A QSAR model with r² > 0.8 guides prioritization of synthetic targets .
- ADMET Prediction : Employ SwissADME to predict pharmacokinetic profiles. Optimal derivatives should have LogP 2–3, topological polar surface area <90 Ų, and no PAINS alerts .
- Free Energy Perturbation (FEP) : Simulate binding energy changes for proposed substituents (e.g., replacing methoxy with cyclopropoxy) to predict potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
